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molecular formula C12H15N3O4 B8444505 N-methyl-5-morpholino-2-nitrobenzamide

N-methyl-5-morpholino-2-nitrobenzamide

Cat. No. B8444505
M. Wt: 265.26 g/mol
InChI Key: LJFPBRJGFQQUTO-UHFFFAOYSA-N
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Patent
US08501763B2

Procedure details

To the solution of 5-fluoro-N-methyl-2-nitrobenzamide (178 mg, 0.9 mmol) and morpholine (94 mg, 1.2 eq) in anhydrous DMF (3.0 mL) was added Cs2CO3 (350 mg, 1.2 eq). The mixture was stirred at 100° C. in an oil bath overnight. The mixture was cooled and the solvent was removed to obtain the crude which was purified by silica gel chromatography to obtain the desired compound N-methyl-5-morpholino-2-nitrobenzamide (206 mg, isolated yield 86%).
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7]([NH:9][CH3:10])=[O:8].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[CH3:10][NH:9][C:7](=[O:8])[C:6]1[CH:11]=[C:2]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:3]=[CH:4][C:5]=1[N+:12]([O-:14])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
178 mg
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)NC)C1)[N+](=O)[O-]
Name
Quantity
94 mg
Type
reactant
Smiles
N1CCOCC1
Name
Cs2CO3
Quantity
350 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. in an oil bath overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to obtain the crude which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(C1=C(C=CC(=C1)N1CCOCC1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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